2-Amino-1-(3-nitrophenyl)ethanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

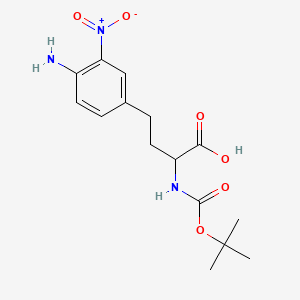

2-Amino-1-(3-nitrophenyl)ethanol hydrochloride, also known as 3-nitro-2-aminoethanol hydrochloride, is a chemical compound with a wide variety of applications in the scientific and medical fields. It is a colorless, water-soluble solid with a molecular weight of 221.6 g/mol and a melting point of 192-194 °C. It is prepared by the condensation of 3-nitrobenzaldehyde with 2-aminoethanol in the presence of hydrochloric acid. This compound is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Aplicaciones Científicas De Investigación

Overview of Research Applications

Research on 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride and related compounds focuses on various scientific areas, including their role in biological systems, potential therapeutic uses, and chemical properties. This summary excludes information related to direct drug use, dosage, and side effects, focusing instead on broader scientific research applications.

Role in Biological Systems

Studies have examined the role of compounds similar to 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride in biological systems. For instance, research on cytochrome P-450 enzymes, which are involved in the metabolism of various substances including ethanol, highlights the complex interactions within biological systems. Cytochrome P-450 2E1 (CYP2E1) plays a significant role in metabolizing ethanol to acetaldehyde and is induced by recent ethanol ingestion. The variability in CYP2E1 expression and activity may influence susceptibility to diseases related to ethanol metabolism, such as hepatic cirrhosis and certain cancers (Neafsey et al., 2009).

Therapeutic and Protective Effects

Research into the therapeutic and protective effects of compounds structurally related to 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride includes studies on polyphenolic compounds found in natural products such as grapes. These studies have shown that such compounds can offer neuroprotective effects against damage caused by chronic ethanol consumption and other oxidative stressors. For instance, grape polyphenols have been shown to ameliorate neuronal damages due to chronic ethanol consumption, highlighting their potential for broader health benefits beyond cardiovascular protection (Sun, Simonyi, & Sun, 2002).

Chemical Properties and Applications

The chemical properties and applications of 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride and related compounds have been explored in various contexts. For example, the study of nitrated phenols, which share some structural similarities with 2-Amino-1-(3-nitrophenyl)ethanol hydrochloride, reveals their occurrence in the atmosphere and potential environmental impacts. These compounds can originate from combustion processes, pesticide hydrolysis, or secondary formation in the atmosphere. Understanding their sources, reactions, and fate is crucial for assessing environmental risks and developing mitigation strategies (Harrison et al., 2005).

Propiedades

IUPAC Name |

2-amino-1-(3-nitrophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c9-5-8(11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVUCJSIMXVTIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(3-nitrophenyl)ethanol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B594725.png)

![4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)](/img/no-structure.png)

![Methyl 7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B594731.png)

![(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione](/img/structure/B594740.png)